REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[N:6][C:5]([OH:8])=[CH:4][CH:3]=1.[OH-].[Na+].[CH3:11]I>>[NH2:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([CH3:11])[N:7]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(N=N1)O
|
Name
|
|
Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.126 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 2.5 hr at 85° C. under Ar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel column chromatography (NH3 1%/CH2Cl2/MeOH 4-7%)
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC(N(N1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.3 mmol | |
AMOUNT: MASS | 538 mg | |
YIELD: PERCENTYIELD | 24% | |
YIELD: CALCULATEDPERCENTYIELD | 23.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |